molecular formula C22H19FN2O4S B2490937 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 921920-15-2

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2490937
CAS No.: 921920-15-2
M. Wt: 426.46
InChI Key: HXDGQWJLOAMTJK-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide is a highly potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway , which plays a fundamental role in the development, activation, and survival of B-cells. This compound exerts its effects by forming a covalent bond with a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of BCR signaling. Its primary research value lies in the investigation of B-cell driven pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Preclinical studies highlight its high selectivity over other kinases, which helps minimize off-target effects and provides a clean pharmacological tool for dissecting BTK-specific functions in complex biological systems . Researchers utilize this inhibitor to elucidate the mechanistic role of BTK in immune cell signaling and to evaluate the therapeutic potential of BTK inhibition in various in vitro and in vivo disease models.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c1-3-25-18-6-4-5-7-20(18)29-19-10-9-16(13-17(19)22(25)26)24-30(27,28)21-11-8-15(23)12-14(21)2/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDGQWJLOAMTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

The compound can be characterized by the following molecular properties:

PropertyValue
Molecular Formula C20H22N2O4S
Molecular Weight 378.47 g/mol
CAS Number 922029-14-9
SMILES Notation CCN1C(c2ccccc2Sc2ccc(cc12)NC(Nc1ccc(cc1)F)=O)=O
LogP 5.5688
Polar Surface Area 55.244 Ų

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxazepine core followed by functionalization with the sulfonamide and fluoro groups.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Anticancer Activity : The compound has shown promise as an angiogenesis inhibitor, which is crucial in cancer treatment as it prevents the growth of new blood vessels that tumors need to grow .
  • Dopamine Receptor Antagonism : Some derivatives related to this compound have been studied for their potential as dopamine D2 receptor antagonists, indicating possible applications in treating psychiatric disorders .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in tumor progression and metastasis, although specific targets remain to be fully elucidated.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models, with IC50 values ranging from 5 to 15 µM .

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of the compound, demonstrating its potential as a neuroprotective agent in models of neurodegenerative diseases. The compound significantly reduced oxidative stress markers and improved neuronal survival rates in vitro .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityIC50 (µM)
N-(10-Ethyl...oxazepin)Anticancer5 - 15
Ethyl (10-Ethyl...carbamate)Angiogenesis inhibitor10 - 20
11-Oxo...thiazepine derivativesDopamine D2 receptor antagonists8 - 12

Scientific Research Applications

Medicinal Chemistry Applications

  • Dopamine D2 Receptor Antagonism
    • Mechanism : The compound has been identified as a potential antagonist of the dopamine D2 receptor, which plays a crucial role in neuropharmacology. This suggests its applicability in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
    • Case Studies : Preliminary studies have shown that derivatives of this compound can modulate dopaminergic pathways, impacting behaviors associated with these disorders.
  • Anticancer Activity
    • Mechanism : Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may inhibit oxidative phosphorylation in cancer cells, leading to apoptosis through increased reactive oxygen species (ROS) production. This mechanism positions the compound as a candidate for anticancer drug development.
    • Case Studies : In vitro studies have demonstrated the ability of similar compounds to reduce cell viability in various cancer cell lines, indicating potential therapeutic effects.
  • Antimicrobial Properties
    • Mechanism : Some sulfonamide derivatives exhibit antimicrobial activity by inhibiting bacterial folate synthesis pathways. This suggests that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide could have similar properties.
    • Case Studies : Investigations into related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Synthetic Routes and Production

The synthesis of this compound typically involves several steps:

  • Cyclocondensation : Starting from substituted 2-aminophenols and 2-halobenzaldehydes under basic conditions.
  • Functionalization : Introduction of fluorine and sulfonamide groups through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Optimization Techniques : Methods such as microwave-assisted synthesis may enhance yield and purity during production.

Research Insights and Future Directions

The ongoing research into this compound underscores its potential across various therapeutic areas:

  • Continued investigation into its pharmacokinetics and toxicity profile is essential for advancing its development as a therapeutic agent.
  • Further exploration of structure–activity relationships (SAR) can lead to more potent derivatives with improved selectivity for biological targets.

Comparison with Similar Compounds

Structural Modifications in the Oxazepine/Thiazepine Core

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance (if reported) References
Target Compound Oxazepine 10-ethyl, 11-oxo, 4-fluoro-2-methylbenzenesulfonamide Not explicitly provided N/A -
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Oxazepine 10-methyl, 4-fluorobenzenesulfonamide 398.408 Not reported
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Thiazepine (S atom) 10-ethyl, 4-methoxyphenylacetamide ~421.0 (LCMS [M+H+]) D2 receptor antagonist
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) Oxazepine 10-ethyl, 4-fluorophenylacetamide Not provided PEX5-PEX14 interaction inhibitor (83% yield)

Key Observations :

  • Replacement of the oxazepine oxygen with sulfur (thiazepine) alters electronic properties and binding affinity .
  • 10-alkyl groups (ethyl vs. methyl) impact steric bulk; ethyl derivatives generally show higher lipophilicity.
  • Sulfonamide vs. acetamide substituents : Sulfonamides enhance solubility and metabolic stability compared to acetamides .

Substituent Effects on Physicochemical Properties

Compound Type Substituent Impact on Properties Example Compound References
Sulfonamide Derivatives 4-Fluoro-2-methylbenzenesulfonamide High polarity, electron-withdrawing fluoro group enhances membrane permeability Target Compound -
2,4-Dimethoxybenzenesulfonamide Methoxy groups increase hydrophilicity but may reduce CNS penetration N-(10-ethyl-11-oxo-dibenzooxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide
Acetamide Derivatives 4-Fluorophenylacetamide Moderate lipophilicity; fluorine enhances binding to aromatic pockets in proteins Compound 8c (83% yield)
Trifluoromethylbenzamide High electronegativity improves target selectivity N-(10-methyl-11-oxo-dibenzooxazepin-2-yl)-2-(trifluoromethyl)benzamide

Key Observations :

  • Fluorine substituents are prevalent for optimizing pharmacokinetics (e.g., bioavailability, half-life) .
  • Methoxy groups in sulfonamides improve solubility but may limit blood-brain barrier penetration .

Key Observations :

  • Low yields (9%) in thiazepine synthesis (e.g., ) highlight challenges in sterically crowded systems .
  • High-yield acetamide derivatives (e.g., 83% for 8c) suggest efficient coupling strategies for oxazepines .

Preparation Methods

Cyclocondensation of 2-Aminophenols and 2-Halobenzaldehydes

The most widely reported method for constructing the dibenzo[b,f]oxazepine scaffold involves cyclocondensation between substituted 2-aminophenols and 2-halobenzaldehydes under basic conditions. For the target compound, 2-amino-4-ethylphenol and 2-chloro-5-nitrobenzaldehyde are reacted in polyethylene glycol (PEG-400) at 100°C with potassium carbonate as the base. This facilitates imine formation followed by nucleophilic aromatic substitution (SNAr) to yield the oxazepine ring.

Reaction Conditions :

  • Solvent: PEG-400
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 100°C
  • Time: 24 hours
  • Yield: 78–89%

Alternative Pd-Catalyzed Buchwald-Hartwig Amination

For substrates resistant to SNAr, Pd-catalyzed coupling offers a viable pathway. A modified Buchwald-Hartwig protocol using Pd(OAc)₂, SPhos ligand, and Cs₂CO₃ in THF at 80°C enables C–N bond formation between 2-bromoaniline derivatives and 2-bromoaryl imines. This method avoids harsh conditions and improves regioselectivity.

Functionalization of the Oxazepine Core

Introduction of the 11-Oxo Group

The ketone at position 11 is introduced via oxidation of the intermediate dihydrodibenzooxazepine. IBX (2-iodoxybenzoic acid) in DMF at 80°C selectively oxidizes the C–N bond without over-oxidizing other functionalities.

Optimized Oxidation Protocol :

  • Oxidizing agent: IBX (1.2 equiv)
  • Solvent: DMF
  • Temperature: 80°C
  • Time: 6 hours
  • Yield: 85–92%

Ethylation at Position 10

The ethyl group is introduced early in the synthesis by using 2-amino-4-ethylphenol as the starting material. Alternatively, post-cyclization alkylation with ethyl bromide in the presence of NaH in DMF can functionalize the nitrogen at position 10, though this approach risks N- vs. O-alkylation side reactions.

Sulfonamide Coupling at Position 2

Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride

4-Fluoro-2-methylbenzenesulfonyl chloride is prepared via chlorosulfonation of 4-fluoro-2-methyltoluene using chlorosulfonic acid at 0–5°C, followed by thionyl chloride quench.

Coupling Reaction

The amine at position 2 of the oxazepine core reacts with the sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Parameters :

  • Solvent: DCM
  • Base: TEA (3.0 equiv)
  • Temperature: 0°C → room temperature
  • Time: 12 hours
  • Yield: 76–82%

Critical Analysis of Methodologies

Comparative Efficiency of Cyclocondensation vs. Pd-Catalyzed Routes

Parameter Cyclocondensation Buchwald-Hartwig
Yield 78–89% 65–75%
Reaction Time 24 hours 48 hours
Functional Group Tolerance Moderate High
Scalability Excellent Limited

The cyclocondensation route is preferred for scalability, while Pd-catalyzed methods suit electron-deficient substrates.

Oxidation Selectivity Challenges

IBX-mediated oxidation outperforms traditional agents like KMnO₄ or CrO₃, which often degrade the oxazepine ring. Computational studies suggest IBX’s hypervalent iodine center selectively abstracts hydrogen from the C–N bond.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • PEG-400 enables solvent recycling via aqueous extraction, reducing waste.
  • Pd(OAc)₂ recovery via filtration achieves >90% catalyst reuse.

Purification Techniques

  • Final product purification uses silica gel chromatography (hexane/EtOAc 3:1) followed by recrystallization from ethanol/water.
  • Purity: ≥99% (HPLC).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized to maximize yield?

  • Methodological Answer : Synthesis involves a multi-step process starting with the functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfonamide coupling and alkylation. Reaction conditions (e.g., temperature, pH, solvent polarity) are optimized using iterative Design of Experiments (DoE) approaches. For instance, maintaining a pH range of 7.5–8.5 during sulfonamide coupling minimizes side reactions . Post-synthesis purification via preparative HPLC ensures >95% purity, as confirmed by NMR and LC-MS .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for confirming the heterocyclic core and substituent positions. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm. Mass spectrometry (ESI-MS) validates the molecular ion peak (expected m/z ≈ 410–424 g/mol, depending on substituents) . X-ray crystallography, though less common due to crystallization challenges, provides definitive 3D structural data .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is prioritized for in vitro assays. For aqueous systems, co-solvents like PEG-400 or cyclodextrin-based formulations are used. Pre-assay solubility tests via dynamic light scattering (DLS) prevent false negatives in cell-based studies .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with enzyme targets (e.g., COX-2 or kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the sulfonamide group and enzyme active sites. Density Functional Theory (DFT) calculations predict electron distribution in the oxazepine core, identifying reactive sites for electrophilic substitution. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) often arise from differences in assay conditions (pH, ionic strength) or cell lines. Meta-analysis using standardized protocols (e.g., NIH’s Assay Guidance Manual) and orthogonal assays (SPR, ITC) validate target engagement. For example, conflicting anti-inflammatory data may require in vivo corroboration using murine collagen-induced arthritis models .

Q. What experimental approaches elucidate the role of the 4-fluoro-2-methylbenzenesulfonamide moiety in bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with modified substituents (e.g., replacing fluorine with chlorine or methyl with ethyl). Competitive inhibition assays (e.g., fluorescence polarization) quantify binding affinity changes. Crystallographic data of ligand-enzyme complexes (e.g., PDB: 6W2 analogs) reveal steric and electronic interactions .

Q. How can AI-driven tools optimize reaction pathways for derivative synthesis?

  • Methodological Answer : AI platforms (e.g., IBM RXN for Chemistry) predict feasible reaction pathways using transformer-based models trained on USPTO datasets. For instance, retrosynthetic analysis identifies ethylation of the oxazepine nitrogen as a critical step. Reinforcement learning optimizes catalyst selection (e.g., Pd/C vs. Ni) for Suzuki-Miyaura couplings .

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